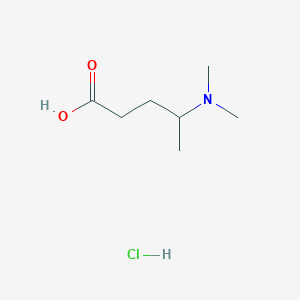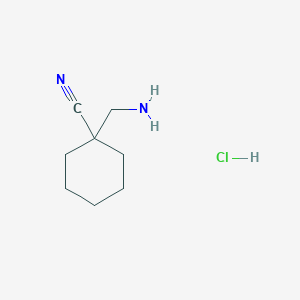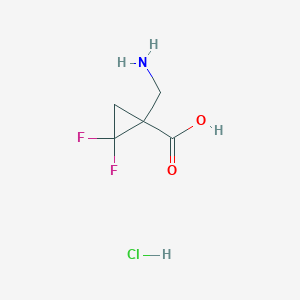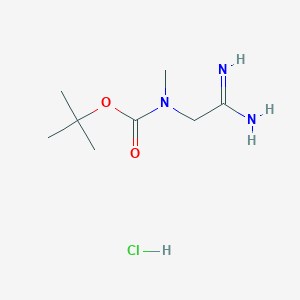![molecular formula C17H16N4O B1383819 4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2095945-62-1](/img/structure/B1383819.png)
4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
“4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic compound. It belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The progress of the reaction can be monitored by thin layer chromatography (TLC) on Merck’s silica plates .Molecular Structure Analysis
The molecular structure of pyrazoloquinolines is characterized by N-N bond lengths that are longer and C=N bond lengths that are shorter by approximately 0.025 A than the respective average values in the C=N-N=C group of asymmetric triazines .Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole, an aminopyrazole derivative, reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
Pyrazoloquinolines are characterized by intense fluorescence, and a significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of a range of tricyclic linear pyrazoloquinolines, showcasing its utility in creating structurally diverse compounds. This synthesis process is characterized by good yields and regiospecific reactions, highlighting its significance in heterocyclic chemistry (Quiroga et al., 1998); (Quiroga et al., 2001).
Application in Domino Synthesis
- This compound plays a crucial role in the one-pot three-component reaction leading to the formation of novel pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles. The method demonstrates efficiency in synthesis, producing compounds with potential biological activity (Sumesh et al., 2020).
Catalytic Synthesis Research
- Research has shown the compound's involvement in catalyst-free syntheses, contributing to the creation of diverse pyrazoloquinolin derivatives. This process emphasizes environmentally friendly procedures and efficiency in producing biologically active compounds (Ezzati et al., 2017).
Green Chemistry Approaches
- The compound is used in green chemistry protocols, facilitating the synthesis of tetrahydro-1H-pyrazolo[3,4-b]-quinolin-5(4H)-ones. These methods underscore the importance of waste-free and environmentally friendly synthetic approaches (Devi et al., 2020).
Ionic Liquid Mediated Synthesis
- Studies have utilized the compound in ionic liquid-mediated synthesis of pyrazoloquinolin derivatives. This method is noted for its milder reaction conditions and environmentally benign procedures, contributing to sustainable chemistry practices (Shi & Yang, 2011).
Apoptosis Induction Studies
- Research into N-phenyl-pyrazoloquinolines, which are derivatives of this compound, has indicated their role as potent inducers of apoptosis. These findings have implications for the development of cancer therapies (Zhang et al., 2008).
Structural Analysis
- Structural analysis of isomeric pyrazoloquinolines, derived from this compound, has provided insights into their molecular configurations. These studies are essential for understanding the chemical properties and potential applications of these derivatives (Portilla et al., 2005).
Future Directions
Pyrazoloquinolines have attracted attention due to their interesting pharmacological properties. They have potential applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Therefore, further exploration of these compounds could lead to the development of new therapeutic agents .
Properties
IUPAC Name |
4-amino-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-10-14-16(18)15-12(8-5-9-13(15)22)19-17(14)21(20-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFVJYTRDNPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)
![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)

![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)
![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)
![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)




